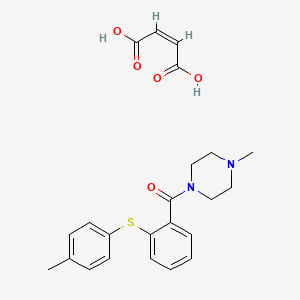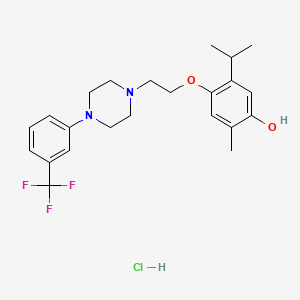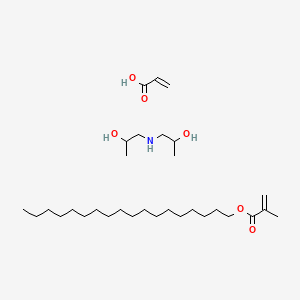
1-(2-Hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 1,1’-iminobis(2-propanol). The resulting polymer exhibits characteristics that make it suitable for use in industrial, medical, and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Polymerization: The ester is then polymerized with 2-propenoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The polymerization reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer.
Compounding: The final step involves compounding the polymer with 1,1’-iminobis(2-propanol). This step may involve mixing the polymer with the compound under heat and pressure to achieve a homogeneous mixture.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and alcohol functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can undergo substitution reactions, particularly at the ester and alcohol groups. Nucleophilic substitution reactions can introduce various functional groups into the polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Polymerization: The polymerization process involves the formation of covalent bonds between monomer units, resulting in a high molecular weight polymer with unique physical and chemical properties.
Interaction with Biological Systems: In biological applications, the compound can interact with cellular components, facilitating drug delivery or promoting tissue regeneration. The presence of 1,1’-iminobis(2-propanol) enhances the biocompatibility and functionality of the polymer.
Comparison with Similar Compounds
Similar Compounds
Octadecyl methacrylate: Similar ester compound used in polymer synthesis.
Acrylic acid stearyl methacrylate polymer: Another polymer with similar applications in coatings and adhesives.
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate: A related polymer with different ester groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) lies in its combination of ester and alcohol functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility and makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Properties
CAS No. |
167078-18-4 |
|---|---|
Molecular Formula |
C31H61NO6 |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-5(8)3-7-4-6(2)9;1-2-3(4)5/h2,4-20H2,1,3H3;5-9H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI Key |
VBWPAUNWCRPIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(CNCC(C)O)O.C=CC(=O)O |
Related CAS |
167078-18-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
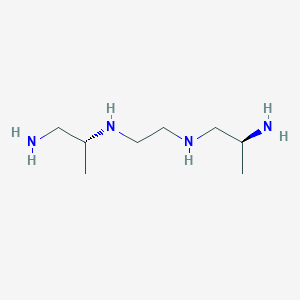
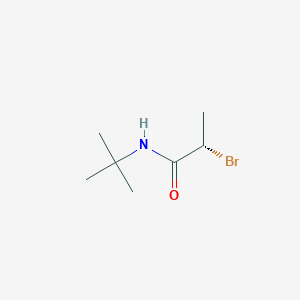

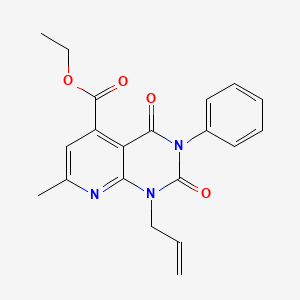
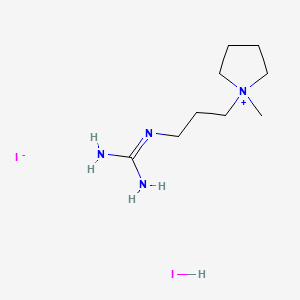
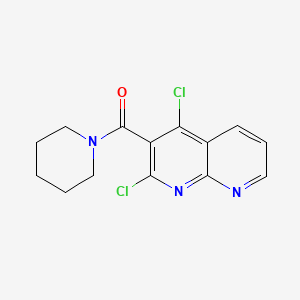
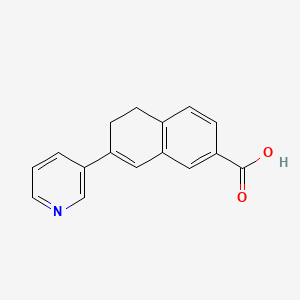
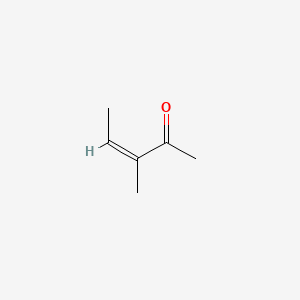
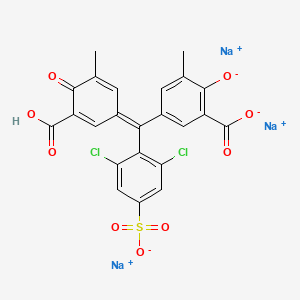

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
